Cinromide is classified as a member of the cinnamamide family, which are derivatives of cinnamic acid. These compounds are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Cinromide itself has been studied for its effects on neurotransmitter transport systems, particularly in relation to the SLC6A19 transporter .
Cinromide can be synthesized through several methods, with the most common involving:
The synthesis process can be optimized for industrial production by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may also be utilized to enhance efficiency.
Cinromide's molecular structure features:
The canonical SMILES representation is CCNC(=O)C=CC1=CC(=CC=C1)Br, indicating its complex structure with specific connectivity among atoms.
Cinromide is capable of undergoing various chemical reactions:
The choice of reagents and conditions significantly influences the products formed. For instance:
Cinromide's mechanism of action is not fully elucidated but involves interactions with neurotransmitter transport systems. It has been identified as a potential inhibitor of the neutral amino acid transporter SLC6A19, which plays a critical role in amino acid absorption in the intestines and brain . The detailed biochemical pathways remain an area of active research.
Cinromide has several scientific applications:
Cinromide (trans-3-Bromo-N-ethylcinnamamide) exhibits significant interindividual variability in absorption kinetics when administered to patients concurrently taking multiple medications. A pivotal study involving epileptic subjects on phenytoin therapy demonstrated considerable fluctuations in absorption rates following a single 900 mg oral dose. The time to reach maximum plasma concentration (Tmax) ranged from 0.5 to 2.5 hours across individuals, reflecting unpredictable absorption patterns in polypharmacy scenarios [6].
Polypharmacy—defined as the concurrent use of five or more medications—introduces physiological and pharmacological complexities that directly impact Cinromide absorption. Key factors include:
Table 1: Absorption Parameters of Cinromide in Polypharmacy Contexts
Parameter | Median Value | Range Observed | Primary Influencing Factors |
---|---|---|---|
Time to Peak (Tmax) | 1.5 hours | 0.5 – 2.5 hours | GI motility modifiers, CYP inducers |
Peak Concentration (Cmax) | 47 µM | 5 – 89 µM | P-gp inhibitors, gastric pH modifiers |
Absorption Lag Time | 0.25 hours | 0.1 – 0.8 hours | Formulation, food effects |
This variability necessitates therapeutic drug monitoring in patients receiving multiple medications, particularly those affecting cytochrome P450 enzymes or drug transporters. The median oral clearance of Cinromide (135 liters/hour) further suggests extensive presystemic metabolism, which is susceptible to modulation by polypharmacy [6].
Cinromide undergoes significant first-pass metabolism mediated primarily by hepatic cytochrome P450 enzymes. Following oral administration, systemic exposure to the parent compound is limited (AUC0-∞ = 5–89 µM·h), while its pharmacologically active amide metabolite achieves substantially higher exposure (AUC0-∞ = 77–185 µM·h) [6]. The acid metabolite demonstrates the greatest systemic persistence (AUC0-∞ = 632–1777 µM·h), indicating sequential metabolism and potential accumulation.
Table 2: Elimination Kinetics of Cinromide and Major Metabolites
Compound | Median Half-Life (hours) | Steady-State Concentration Ratio | Metabolic Pathway |
---|---|---|---|
Cinromide (Parent) | 0.73 | 1.0 (Reference) | Hydroxylation, hydrolysis |
Amide Metabolite | 1.65 | 3.8 | Dealkylation |
Acid Metabolite | 4.85 | 35.8 | Glucuronidation |
Hepatic processing involves three primary pathways:
Age-related declines in hepatic blood flow (↓30–40% in adults >65 years) and liver mass significantly reduce first-pass extraction efficiency. This is compounded by competitive inhibition from polypharmacy agents sharing CYP isozymes, potentially elevating Cinromide bioavailability in vulnerable populations [3] [5]. Hepatic impairment would likely prolong metabolite exposure due to reduced conjugation capacity, though formal studies in this population are lacking.
While direct quantification of Cinromide's plasma protein binding remains unreported, its physicochemical properties and structural analogs permit mechanistic insights. As a lipophilic weak acid (log P ≈ 2.8), Cinromide is expected to bind extensively to albumin and α1-acid glycoprotein—behavior observed with structurally similar compounds like voriconazole (binding rate: 58–69.5%) and lekethromycin (78–91%) [4] [9].
Protein binding significantly influences pharmacokinetics through:
Hypoalbuminemia—prevalent in elderly polypharmacy patients—may increase unbound Cinromide concentrations by 1.5–2.5 fold. Binding dynamics follow the law of mass action, expressed mathematically as:
[Protein] + [Drug] ⇌ [Protein·Drug]
Where the equilibrium dissociation constant (Kd) determines binding affinity. For Cinromide analogs, Kd values range from 10-5 to 10-4 M for albumin, suggesting moderate-to-high affinity [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5